molecular formula C12H10ClN B14555758 3-(3-Chlorophenyl)-2-methylpyridine CAS No. 61703-99-9

3-(3-Chlorophenyl)-2-methylpyridine

Cat. No.: B14555758
CAS No.: 61703-99-9
M. Wt: 203.67 g/mol
InChI Key: CYSAIHPJUBRIHU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-methylpyridine is a versatile pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable synthetic intermediate and building block for the development of active pharmaceutical ingredients (APIs). Its structure is closely related to that of key precursors used in the synthesis of non-sedating H1 receptor antagonists, a class of therapeutics that includes drugs like Loratadine . Researchers utilize this compound to explore new synthetic pathways or to develop improved manufacturing processes for complex molecules, leveraging its halogen and methyl substituents for further functionalization . The compound is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61703-99-9

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-methylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-12(6-3-7-14-9)10-4-2-5-11(13)8-10/h2-8H,1H3

InChI Key

CYSAIHPJUBRIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Contextual Significance of Pyridine Scaffolds in Contemporary Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a multitude of natural products, pharmaceuticals, and functional materials. orgsyn.orgnih.gov Its unique properties, including basicity, water solubility, stability, and the capacity to form hydrogen bonds, make it a favored component in drug design. orgsyn.org The pyridine ring is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, leading to their incorporation into numerous FDA-approved drugs. researchgate.net

The electronic nature of the pyridine ring, characterized by an electron-deficient system due to the electronegative nitrogen atom, influences its reactivity. orgsyn.org This electronic property makes pyridine and its derivatives particularly interesting for chemical synthesis, allowing for regioselective functionalization. orgsyn.org Synthetic chemists have developed numerous methods to create multi-substituted pyridines, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings being powerful tools for creating carbon-carbon bonds. nih.govorgsyn.orgyoutube.comlibretexts.org These reactions enable the precise introduction of various substituents onto the pyridine core, facilitating the exploration of new chemical space and the development of novel compounds with tailored properties. nih.govorgsyn.orgyoutube.comlibretexts.org

Overview of Halogenated Pyridine Derivatives in Chemical Biology and Advanced Materials

The introduction of halogen atoms into the pyridine (B92270) scaffold gives rise to halogenated pyridine derivatives, a class of compounds with significant applications in chemical biology and the development of advanced materials. Halogenation can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

In medicinal chemistry, halogenated pyridines are key building blocks for the synthesis of pharmaceuticals. nih.gov The halogen atom can act as a handle for further chemical modifications or can be directly involved in crucial interactions with protein targets, such as through halogen bonding. This non-covalent interaction, where a halogen atom acts as a Lewis acid, is increasingly recognized for its role in ligand-receptor binding and rational drug design.

In the realm of materials science, the unique electronic properties of halogenated pyridines make them valuable components in the design of functional materials. For instance, arylpyridines are used in the development of light-emitting materials and have been incorporated into metal complexes with applications in catalysis and photoluminescence. nih.govmdpi.com The ability to tune the electronic and photophysical properties of these materials through the strategic placement of halogen substituents is a key area of research.

Structure Activity Relationship Sar Studies on Substituted Pyridine Systems in Vitro Context

Methodological Paradigms for Systematic SAR Investigations

The systematic investigation of structure-activity relationships for pyridine (B92270) derivatives is a multifaceted process that integrates chemical synthesis, biological evaluation, and computational modeling. The primary goal is to identify which structural features, or "pharmacophores," are crucial for a desired biological effect and to refine lead compounds into more potent and selective agents.

The process typically begins with the synthesis of a library of analog compounds. nih.gov For biaryl pyridines, this often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which efficiently creates the pivotal carbon-carbon bond between the pyridine ring and an aryl partner (e.g., a substituted phenyl ring). mdpi.comnih.gov Other synthetic strategies include variations of condensation reactions and the functionalization of pre-formed pyridine rings to introduce a diverse array of substituents at specific positions. researchgate.netmdpi.com

Once synthesized, these compounds undergo rigorous in vitro biological evaluation. This involves a tiered screening approach, starting with broad assessments of activity, such as cytotoxicity assays against a panel of human cancer cell lines (e.g., the NCI-60 panel), to determine their general antiproliferative potential. nih.govnih.gov Compounds showing promise are then subjected to more specific enzymatic or cellular assays to identify their molecular targets. For instance, many pyridine-based compounds are evaluated for their ability to inhibit protein kinases, a family of enzymes frequently implicated in cancer. nih.govnih.gov These assays quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀). mdpi.comnih.gov

To rationalize the experimental SAR data, computational methods are frequently employed. Molecular docking simulations can predict how a compound might bind to the active site of a target protein, such as the ATP-binding pocket of a kinase. nih.gov Furthermore, the analysis of molecular descriptors and electrostatic potential maps can help explain why certain substituents enhance activity while others diminish it. mdpi.com This synergy between synthesis, biological testing, and computational analysis forms a powerful paradigm for the systematic optimization of drug candidates.

Influence of Substituent Effects on Biological Activity Profiles (In Vitro)

The biological activity of 3-aryl-2-methylpyridine scaffolds is profoundly influenced by the nature, position, and orientation of various substituents on both the pyridine and the aryl rings. These factors modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

The specific placement of substituents on the phenyl ring is a critical determinant of biological activity. In studies on pyrido[4,3-d]pyrimidines designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, the position of a substituent on the phenylamino (B1219803) side chain was paramount. Analogs with a substituent at the meta-position (3-position) were consistently more potent than those with the same group at the ortho- (2-) or para- (4-) positions. nih.gov

Furthermore, the electronic properties of these substituents play a key role. For the highly active 3-substituted phenylamino analogs, activity was enhanced by electron-withdrawing groups. nih.gov A 3-bromo substituent, for example, yielded a compound with an IC₅₀ of 0.01 µM, a significant improvement over the unsubstituted parent compound (IC₅₀ = 0.34 µM). nih.gov This suggests that an electron-deficient phenyl ring is favorable for interaction with the EGFR active site. Conversely, a review of various pyridine derivatives with antiproliferative activity noted that in some contexts, halogen atoms or bulky groups can lead to lower activity, while electron-donating groups like methoxy (B1213986) (-OMe) and amino (-NH₂) can enhance it, highlighting the target-dependent nature of these effects. mdpi.com

The following table, derived from studies on 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidines, illustrates the combined influence of substituent position and electronic nature on EGFR kinase inhibition. nih.gov

Table 1: Effect of Phenyl Ring Substitution on EGFR Tyrosine Kinase Inhibition

Substituent (X) Position on Phenyl Ring IC₅₀ (µM)
H - 0.34
3-Br meta 0.01
4-Br para 0.14
3-NO₂ meta 0.02
4-NO₂ para 0.38
3-CF₃ meta 0.03
3-OMe meta 0.28
4-OMe para >10
3-NH₂ meta 0.86
4-NH₂ para >10

The three-dimensional shape (topography) of biaryl molecules like 3-phenylpyridines is not fixed. Rotation can occur around the single bond connecting the two aromatic rings, and the preferred angle of this rotation (the dihedral angle) is dictated by a delicate balance of steric and electronic factors. This conformation can be crucial for fitting into a protein's binding site. nih.gov

The presence of an ortho-substituent, such as the 2-methyl group in the "3-(3-Chlorophenyl)-2-methylpyridine" scaffold, has a profound impact on the molecule's conformational preference. Computational studies on the related 2-(2-methylphenyl)pyridine show that the methyl group introduces significant steric repulsion. nih.gov This steric clash destabilizes conformations where the two rings are in the same plane (planar, dihedral angle of 0° or 180°). Consequently, non-planar or perpendicular conformations become more energetically favorable and accessible. nih.gov

This is a key principle in drug design: increasing steric bulk at the ortho position can force a molecule into a specific 3D shape, which may be more or less complementary to the target binding site. The general rule observed is that steric repulsion is a more dominant factor than resonance stabilization in determining the conformational energy profile of these biaryl systems. nih.gov Therefore, the 2-methyl group in the target compound's scaffold is expected to restrict the molecule's flexibility and favor a twisted conformation.

The systematic modification of a lead compound and the subsequent assessment of its in vitro bioactivity are central to SAR studies. By making discrete changes to the molecular structure, researchers can map out the regions of the molecule that are essential for activity and those that can be altered to fine-tune properties like potency and selectivity.

The data in the table below, from a study on N²-(3-chlorophenyl)pyrimidine-2,4,6-triamine derivatives, shows how altering the amine at the C6 position affects antiproliferative activity against the HT-29 colon cancer cell line. nih.gov

Table 2: Effect of C6-Amine Modification on Antiproliferative Activity (HT-29 Cell Line)

Compound ID C6-Amine Substituent EC₅₀ (µM) at 48h
1a 3-aminopropylamine 0.1
1e dipropylamine (B117675) 0.04
1g methylpiperazine 1.5

These results indicate that for this particular scaffold, a dipropylamine substituent is optimal for activity against this cell line, while incorporating a methylpiperazine ring is detrimental. nih.gov Such studies provide a clear roadmap for further optimization. In another study, a 4-chlorophenyl substituted phenylpyrazolopyrimidine showed modest inhibitory activity against c-Src kinase (IC₅₀ = 60.4 µM) and potent growth inhibition of HT-29 colon cancer cells. nih.gov This again reinforces that the chlorophenyl-heterocycle motif is a viable starting point for developing kinase inhibitors.

Mechanistic Insights Derived from SAR Analysis (In Vitro)

A well-executed SAR study does more than just identify potent compounds; it provides crucial clues about their underlying mechanism of action. By correlating specific structural features with effects on cellular processes or molecular targets, researchers can build a hypothesis about how a compound achieves its biological effect.

SAR studies have successfully linked the substituted biaryl pyridine motif to the inhibition of specific cellular signaling pathways, particularly those driven by protein tyrosine kinases. nih.govnih.gov The recurring discovery of potent activity with 3-halogenated phenyl rings attached to nitrogen-containing heterocycles strongly suggests a specific interaction within the ATP-binding site of kinases like EGFR. mdpi.comnih.gov Molecular modeling based on this SAR data proposes that the pyridopyrimidine core mimics the adenine (B156593) part of ATP, while the 3-bromophenyl side chain extends into a largely hydrophobic region, with the electron-withdrawing nature of the bromine enhancing binding affinity. mdpi.com

Similarly, in studies of phenylpyrazolopyrimidines as Src kinase inhibitors, the 3-phenyl group was found to be critical, interacting with a large hydrophobic pocket in the enzyme's active site, thereby contributing significantly to the inhibitory activity. nih.gov Other research has connected different substituted pyridine derivatives with alternative mechanisms, such as the inhibition of topoisomerases or the induction of apoptosis (programmed cell death), as evidenced by assays like TUNEL. nih.govnih.govdoaj.org The observation that specific structural analogs induce apoptosis suggests their interference with critical cell survival pathways. nih.gov These correlations are vital for transforming a "hit" compound from a screening assay into a rational lead for drug development.

Theoretical Elucidation of Molecular Recognition and Specificity for Related Pyridine Systems

Molecular recognition is the foundation of ligand-target binding and is governed by principles of surface complementarity, thermodynamics, and the associated physicochemical properties of the interacting molecules. nih.gov Understanding the intricate details of these binding processes is essential for the rational design of new therapeutic agents. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in this endeavor, providing theoretical models that explain the biological activity observed in in vitro studies. nih.govnih.gov These models help to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that confer potency and specificity to a compound.

In the context of substituted pyridine systems, researchers have frequently combined in vitro biological evaluation with molecular docking studies to understand how structural modifications influence activity. For instance, studies on a series of 2,6-diaryl-substituted pyridine derivatives as potential antitumor agents revealed that specific substitutions significantly impacted cytotoxicity against the MCF-7 human breast adenocarcinoma cell line. tubitak.gov.tr Molecular docking studies of these compounds against the kinesin Eg5 protein, a target in cancer therapy, provided a theoretical basis for the observed activity. tubitak.gov.tr The docking results showed that the most active compounds fit well into the binding site, with specific interactions stabilizing the ligand-protein complex. tubitak.gov.tr

A detailed analysis of two pyridine derivatives from this study highlights the relationship between structure, in vitro activity, and theoretical binding affinity. tubitak.gov.tr Compound 5m , which demonstrated high activity, was found to have the most favorable binding energy and inhibitory constant (Ki) among the pyridine derivatives tested. tubitak.gov.tr

Table 1. In Vitro Cytotoxicity and Molecular Docking Data for Selected Diaryl-Substituted Pyridine Derivatives against Kinesin Eg5 tubitak.gov.tr
CompoundSubstituentsTarget Cell LineBinding Energy (kcal/mol)Inhibitory Constant (Ki, µM)
5gAryl groups at positions 2 and 6MCF-7--
5mAryl groups at positions 2 and 6MCF-7-9.520.105

The molecular docking analysis further revealed that compound 5m could form crucial hydrogen bond interactions with the amino acid residues GLU116 and GLY117 within the Eg5 binding site, providing a theoretical explanation for its potent inhibitory potential. tubitak.gov.tr

Similarly, another study focused on novel thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents for lung cancer. mdpi.com The addition of a substituted pyridine ring to the core structure was found to be critical for cytotoxic activity against the A549 human lung cancer cell line. mdpi.com To investigate the mechanism of action, molecular docking studies were performed targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key protein in cancer progression. mdpi.com The results were compared with the known EGFR inhibitor, erlotinib. mdpi.com

Table 2. In Vitro Anticancer Activity and EGFR Docking Scores for Thiazolyl-Pyridine Hybrids mdpi.com
CompoundSubstitution on Pyridine RingIC₅₀ vs. A549 Cells (µM)EGFR Binding Energy (S, Kcal/mol)
Erlotinib (Reference)---21.9889
8aUnsubstituted Phenyl>50-17.7699
8b4-Fluorophenyl>50-18.0673
8c4-Chlorophenyl15.7-18.4239
8d4-Bromophenyl10.3-18.6755
8e4-Nitrophenyl2.1-19.4678
8f4-Methoxyphenyl>50-18.0673

The data clearly demonstrates a structure-activity relationship where the nature of the substituent on the pyridine-linked phenyl ring significantly modulates anticancer activity. The compound with a 4-nitrophenyl group (8e ) showed the highest potency, which correlated with a more favorable binding energy in the docking simulation compared to other less active analogs like the unsubstituted (8a ) or 4-fluorophenyl (8b ) derivatives. mdpi.com

Further emphasizing the power of SAR in drug discovery, research into analogues of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) , a noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), led to the identification of significantly more potent compounds. ebi.ac.uk This work, which explored modifications to a 2-methyl-3-substituted pyridine scaffold similar to the subject of this article, aimed to understand the structural features relevant to antagonist potency. ebi.ac.uk The effort resulted in the discovery of compounds, such as 19 and 59 , which were 490 and 230 times more potent than the parent compound MTEP, respectively, showcasing how theoretical understanding and systematic structural modification can lead to vastly improved biological activity. ebi.ac.uk

These examples from related pyridine systems underscore the crucial synergy between in vitro testing and theoretical molecular modeling. The experimental data on biological activity provides the essential real-world test, while computational studies offer a rational framework for understanding why certain molecular features lead to enhanced potency and specificity, thereby guiding the future design of superior chemical entities.

Advanced Academic Applications and Research Directions for Pyridine Derivatives

Development as Chemical Biology Probes and Tools

The tailored electronic and steric properties of 3-(3-Chlorophenyl)-2-methylpyridine provide a foundation for its development as a sophisticated tool in chemical biology, particularly in the design of fluorescent probes and as a versatile ligand in bioinorganic chemistry.

While specific research on this compound as a fluorescent probe is not extensively documented, the broader class of pyridine (B92270) derivatives serves as a well-established scaffold for such applications. The design of fluorescent probes based on this compound would likely leverage the inherent photophysical properties of the substituted pyridine ring. The presence of the 3-chlorophenyl group can influence the emission and absorption wavelengths through its electron-withdrawing nature, potentially leading to probes with tunable photophysical characteristics.

The methyl group at the 2-position can sterically hinder rotation of the phenyl ring, which may lead to enhanced fluorescence quantum yields by reducing non-radiative decay pathways. The design of a fluorescent probe would involve the strategic incorporation of a recognition moiety for a specific analyte, which upon binding would modulate the electronic structure of the pyridine ring and produce a measurable change in the fluorescence signal. The photophysical characterization would involve determining key parameters such as absorption and emission maxima, quantum yield, and fluorescence lifetime.

Table 1: Potential Photophysical Properties of a this compound-based Fluorescent Probe

ParameterExpected CharacteristicRationale
Absorption Maximum (λabs) Likely in the UV-Vis regionBased on the π-conjugated system of the phenylpyridine core.
Emission Maximum (λem) Dependent on solvent polarity and analyte bindingThe chlorophenyl group can influence the intramolecular charge transfer character.
Quantum Yield (Φf) Potentially moderate to highThe steric hindrance from the 2-methyl group can enhance fluorescence.
Fluorescence Lifetime (τ) Nanosecond rangeTypical for organic fluorophores.

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent monodentate ligand for a wide variety of metal ions. The steric bulk of the 2-methyl group and the electronic influence of the 3-chlorophenyl group are critical factors that dictate its coordination behavior. The methyl group can create a specific binding pocket around the metal center, influencing the geometry and stability of the resulting complex.

In the realm of metallosupramolecular architectures, this pyridine derivative can act as a building block for the construction of complex, multi-component assemblies. By coordinating to metal centers, it can direct the formation of discrete molecular cages, helicates, or extended networks. The chlorophenyl group offers a site for further functionalization, allowing for the tuning of the solubility, electronic properties, and guest-binding capabilities of the resulting supramolecular structure.

Role in Heterogeneous and Homogeneous Catalysis Research

The application of pyridine derivatives in catalysis is a burgeoning area of research. This compound has the potential to be utilized as a ligand in homogeneous catalysis or as a modifying agent for heterogeneous catalysts.

In homogeneous catalysis, the coordination of this compound to a transition metal center can modulate the metal's reactivity and selectivity in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of the ligand can be fine-tuned to optimize the catalytic performance for a specific reaction.

In heterogeneous catalysis, this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a recyclable catalyst. The pyridine nitrogen can act as a basic site or as a coordination site for catalytically active metal nanoparticles. The presence of the chlorine atom could also offer a handle for covalent attachment to the support material.

Theoretical and Experimental Studies in Materials Science (e.g., 3D Metal-Organic Frameworks, Polymers)

The structural rigidity and defined coordination vector of this compound make it an attractive candidate for the construction of advanced materials like Metal-Organic Frameworks (MOFs) and functional polymers.

In the context of MOFs, this pyridine derivative can serve as a monodentate or, if further functionalized, a multidentate organic linker. The specific geometry and connectivity of the linker are crucial in determining the topology and pore characteristics of the resulting 3D framework. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the structures and properties of potential MOFs incorporating this linker.

When incorporated into a polymer backbone, this compound can impart specific properties to the resulting material. For instance, the pyridine unit can introduce metal-coordination sites, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. The chlorophenyl group can enhance the thermal stability and influence the solubility of the polymer.

Table 2: Potential Applications in Materials Science

Material TypeRole of this compoundPotential Properties and Applications
Metal-Organic Frameworks (MOFs) Organic LinkerGas storage, separation, catalysis, sensing
Polymers Functional MonomerEnhanced thermal stability, metal-coordination, tunable optical properties

Application in Corrosion Inhibition Studies Through Computational Modeling

Pyridine derivatives are known to be effective corrosion inhibitors for various metals and alloys. Computational modeling, particularly DFT and Molecular Dynamics (MD) simulations, has become a powerful tool for understanding the mechanism of corrosion inhibition and for designing new, more effective inhibitors.

Computational studies on this compound would likely focus on its adsorption behavior on a metal surface. The pyridine nitrogen and the π-electrons of the aromatic rings can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a protective film that inhibits corrosion. The presence of the chlorine atom, with its lone pairs of electrons, can further enhance the adsorption process.

DFT calculations can be used to determine various quantum chemical parameters, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment. These parameters are correlated with the inhibition efficiency of the molecule. MD simulations can provide insights into the orientation and binding energy of the inhibitor on the metal surface in an aqueous environment.

Table 3: Key Parameters in Computational Corrosion Inhibition Studies

Computational ParameterSignificance in Corrosion Inhibition
EHOMO Relates to the electron-donating ability of the molecule. Higher values indicate a greater tendency to donate electrons to the metal surface.
ELUMO Relates to the electron-accepting ability of the molecule. Lower values suggest a greater ability to accept electrons from the metal surface.
Energy Gap (ΔE = ELUMO - EHOMO) A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule.
Dipole Moment (μ) A higher dipole moment may lead to stronger adsorption on the metal surface due to electrostatic interactions.

Future Perspectives and Challenges in the Research of 3 3 Chlorophenyl 2 Methylpyridine and Pyridine Chemistry

Evolution of Sustainable and Green Synthetic Strategies for Substituted Pyridines

The synthesis of substituted pyridines is undergoing a significant transformation towards more environmentally friendly and sustainable methods. researchgate.netnih.gov Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. researchgate.net Recognizing these drawbacks, the chemical community is increasingly adopting green chemistry principles to develop cleaner, more efficient, and cost-effective synthetic protocols. researchgate.netresearchgate.netbiosynce.com

A key development in this area is the rise of one-pot multicomponent reactions. nih.govnih.govacs.org These reactions allow for the synthesis of complex pyridine (B92270) derivatives in a single step from simple starting materials, minimizing waste and improving atom economy. nih.govacs.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.govacs.orgacs.org The use of environmentally benign solvents, or even solvent-free reaction conditions, further underscores the shift towards sustainability. researchgate.netresearchgate.net

The development of novel and efficient catalysts is another cornerstone of green pyridine synthesis. researchgate.net Iron-catalyzed cyclization reactions, for instance, offer a less toxic and more economical alternative to traditional heavy metal catalysts for producing substituted pyridines. rsc.org The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also inherently safer and more environmentally responsible. researchgate.netresearchgate.net This evolution is crucial for the large-scale and sustainable production of pyridine-based compounds for various applications. nih.gov

Synergistic Integration of Computational Design and Experimental Synthesis in Compound Discovery

The discovery and development of new compounds, including pyridine derivatives, has been revolutionized by the integration of computational design and experimental synthesis. nih.govresearchgate.net This synergistic approach accelerates the drug discovery process and enhances the precision of molecular design. nih.govnih.gov Computational tools, such as molecular docking and dynamic simulations, allow researchers to predict the binding interactions of designed molecules with their biological targets, providing valuable insights into their potential activity before they are even synthesized. nih.govnih.gov

This "in silico" screening enables the prioritization of the most promising candidates for synthesis, saving significant time and resources. nih.gov For example, in the development of new anticancer agents, computational studies can help identify pyridine derivatives with the highest predicted antiproliferative activity. nih.gov These predictions can then be validated through experimental in vitro and in vivo assays. nih.gov

The feedback loop between computational modeling and experimental results is a powerful driver of innovation. nih.govresearchgate.net Experimental data from biological assays can be used to refine and improve the accuracy of computational models, leading to more reliable predictions in subsequent design cycles. This iterative process of design, synthesis, and testing, guided by computational insights, is becoming a standard workflow in modern medicinal chemistry. nih.gov

Broadening the Scope of SAR Studies for Unexplored Academic Applications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net In the context of pyridine chemistry, SAR studies have been instrumental in optimizing the therapeutic potential of various derivatives. researchgate.netnih.gov These studies systematically modify different parts of the pyridine scaffold and evaluate the impact of these changes on a specific biological endpoint. nih.govnih.gov

While SAR is a well-established tool in drug discovery, there is a growing interest in expanding its application to unexplored academic areas. nih.govresearchgate.net This involves investigating the SAR of pyridine derivatives for novel biological targets and applications beyond traditional medicine. For instance, the unique electronic properties of the pyridine ring make it a valuable component in materials science and catalysis. biosynce.comresearchgate.net

A deeper understanding of how structural modifications affect properties like fluorescence, conductivity, or catalytic activity could lead to the development of new functional materials and more efficient catalysts. Furthermore, exploring the SAR of pyridine derivatives against a wider range of biological targets, including those relevant to agriculture and environmental science, could unlock new applications for this versatile class of compounds. uni-muenster.de The systematic exploration of the vast chemical space of substituted pyridines through SAR studies holds immense potential for academic discovery. researchgate.net

Interdisciplinary Research Opportunities and Emerging Paradigms for Pyridine Derivatives

The future of pyridine chemistry research lies in fostering interdisciplinary collaborations and embracing emerging scientific paradigms. The inherent versatility of the pyridine scaffold makes it an ideal platform for research that spans the boundaries of chemistry, biology, physics, and materials science. rsc.orgnih.gov

For example, the development of "smart" materials that respond to external stimuli could benefit from the incorporation of pyridine derivatives with tunable electronic and photophysical properties. researchgate.net In the field of nanotechnology, pyridine-functionalized nanoparticles are being explored for applications in targeted drug delivery and bioimaging. mdpi.com The ability of the pyridine nitrogen to coordinate with metal ions also makes it a valuable ligand in the design of new catalysts and sensors. biosynce.comresearchgate.net

Emerging paradigms, such as the use of artificial intelligence and machine learning in drug design, are also set to transform pyridine research. nih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify novel SARs and predict the properties of new compounds with unprecedented speed and accuracy. nih.gov By embracing these new tools and fostering collaborations across different scientific disciplines, researchers can unlock the full potential of pyridine derivatives and address some of the most pressing challenges in science and technology.

Q & A

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-2-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves coupling 3-chlorophenyl groups with methyl-substituted pyridine precursors. For example, describes a method using chloroacetamide derivatives and sodium acetate in ethanol under reflux (30–60 min), yielding intermediates that undergo cyclization. Key parameters include:

  • Catalyst selection : Use transition metal catalysts (e.g., Pd) for cross-coupling reactions to enhance regioselectivity .
  • Temperature control : Maintain 70–80°C to prevent side reactions like over-chlorination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. How should researchers safely handle and dispose of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. notes that waste must be stored separately in labeled containers and processed by certified waste management services to prevent environmental contamination .
  • Spill management : Absorb spills with inert materials (e.g., diatomaceous earth) and avoid water rinsing to prevent groundwater contamination .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. What analytical techniques are recommended to confirm the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass spectrometry : Compare the molecular ion peak (e.g., m/z 197.6) with theoretical values using EI-MS or LC-MS .
  • Melting point : Confirm purity via sharp melting points (e.g., 268–287°C for analogues) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Yield discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring reduce yields due to steric hindrance, while electron-donating groups (e.g., -CH3_3) improve reactivity .
  • Catalyst degradation : Monitor Pd catalyst activity via TLC or in situ IR spectroscopy to detect deactivation .
  • Solvent polarity : Switch from ethanol to DMF for better solubility of intermediates, as noted in for similar pyridine syntheses .

Q. What strategies optimize the regioselectivity of pyridine ring functionalization in this compound?

Methodological Answer:

  • Directed metalation : Use directing groups (e.g., -NH2_2) to guide lithiation or halogenation at specific positions .
  • Computational modeling : DFT calculations predict reactive sites; for example, C-4 is more electrophilic in substituted pyridines .
  • Protecting groups : Temporarily block the methyl group with Boc to direct reactions to the chlorophenyl moiety .

Q. How do structural modifications of this compound impact its biological or physicochemical properties?

Methodological Answer:

  • Bioactivity : Introducing trifluoromethyl groups (as in ) enhances metabolic stability in drug candidates .
  • Solubility : Replace the methyl group with polar substituents (e.g., -OH) to improve aqueous solubility, critical for in vitro assays .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals that halogenated derivatives (e.g., Cl, Br) exhibit higher decomposition temperatures .

Q. What advanced spectroscopic methods elucidate reaction mechanisms in this compound synthesis?

Methodological Answer:

  • In situ FTIR : Track intermediate formation (e.g., imine or enolates) during cyclization .
  • EPR spectroscopy : Detect radical intermediates in photochemical reactions involving pyridine derivatives .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and stereoelectronic effects .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., moisture levels, catalyst batch) across labs .
  • Kinetic studies : Use stopped-flow NMR to compare reaction rates under varying conditions (e.g., with/without ligands) .
  • Meta-analysis : Review literature (e.g., cites Chen et al.’s work on Pd-catalyzed reactions) to identify consensus protocols .

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